
2-Chloro-5-fluoro-3-nitropyridine
Vue d'ensemble
Description
2-Chloro-5-fluoro-3-nitropyridine is a halogenated nitropyridine compound that is of interest in the field of medicinal chemistry. While the provided papers do not directly discuss 2-Chloro-5-fluoro-3-nitropyridine, they do provide insights into similar halogenated pyridines and their properties, which can be valuable for understanding the chemical behavior and potential applications of 2-Chloro-5-fluoro-3-nitropyridine.
Synthesis Analysis
The synthesis of halogenated pyridines, such as the ones described in the papers, often involves halogen dance reactions, as well as other methods like substitution, oxidation, nitration, and ammoniation . For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine is achieved using halogen dance reactions, which could be a relevant method for synthesizing 2-Chloro-5-fluoro-3-nitropyridine .
Molecular Structure Analysis
X-ray analysis, along with IR, NMR, and electronic spectroscopy, are common techniques used to determine the solid-state structure of halogenated nitropyridines . These methods can provide detailed information about the geometric parameters and the molecular conformation of such compounds. Theoretical calculations, such as density functional theory (DFT), are also employed to predict the optimized molecular structures and vibrational wavenumbers .
Chemical Reactions Analysis
The reactivity of halogenated nitropyridines can be investigated through their molecular electrostatic potential maps (MEP), which predict reactive sites, and through studies of their HOMO-LUMO energies and global descriptors . These analyses help in understanding the electron donor-acceptor interactions and the potential for various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitropyridines include their absorption and fluorescence spectra, which can be influenced by the solvent used . Theoretical studies provide insights into the electronic properties, thermodynamic properties, and non-linear optical (NLO) behavior of these compounds . For instance, the hyperpolarizability values indicate the potential of these compounds as NLO materials, which could also be relevant for 2-Chloro-5-fluoro-3-nitropyridine.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2-Chloro-5-fluoro-3-nitropyridine has been utilized in the synthesis of various pyridine derivatives. For instance, Hand and Baker (1989) reported its use in the preparation of 2-chloro- and 2-amino-5-fluoropyridines, highlighting its reactivity and potential for generating novel compounds (Hand & Baker, 1989). Similarly, Brewis et al. (1974) investigated its kinetics in nucleophilic displacement reactions, providing insights into its reactivity in different chemical environments (Brewis et al., 1974).
Structural and Spectroscopic Analysis
- The compound has been a subject of interest in structural and spectroscopic studies. For example, Haynes and Pett (2007) explored the structures of intermediates formed in its ring-opening reactions, contributing to a better understanding of its chemical behavior (Haynes & Pett, 2007). Jukić et al. (2010) performed X-ray and spectroscopic analysis on a related compound, demonstrating its potential in optical applications (Jukić et al., 2010).
Applications in Material Science
- Its derivatives have found applications in material science, especially in the development of synthetic fibers and dyes. Bell, Day, and Peters (1967) used derivatives of 2-Chloro-5-fluoro-3-nitropyridine in producing arylaminonitropyridines, which are valuable in the dye industry (Bell, Day, & Peters, 1967).
Biochemical Research
- In biochemical research, it has been utilized for understanding protein structures. Signor et al. (1969) described a procedure using derivatives of this compound for determining N-terminal amino acids in proteins, showcasing its utility in protein chemistry (Signor et al., 1969).
Safety And Hazards
Orientations Futures
Fluoropyridines, including 2-Chloro-5-fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . These compounds present a special interest as potential imaging agents for various biological applications .
Propriétés
IUPAC Name |
2-chloro-5-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZGNAZMPSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444645 | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-3-nitropyridine | |
CAS RN |
136888-21-6 | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
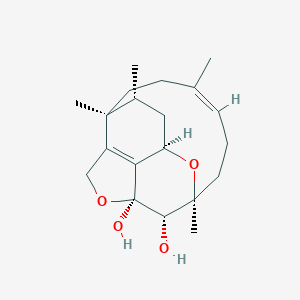
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)


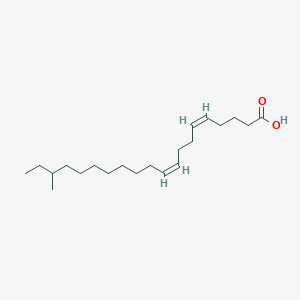
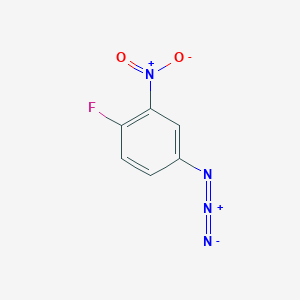
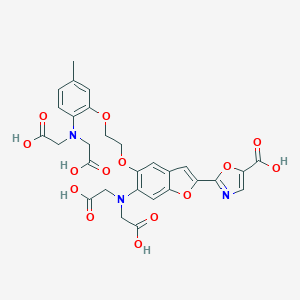
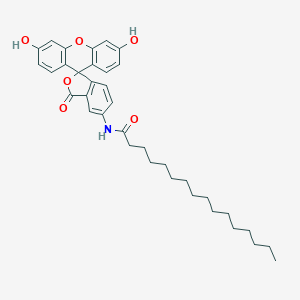
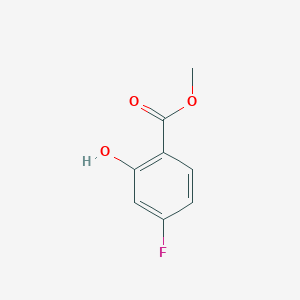
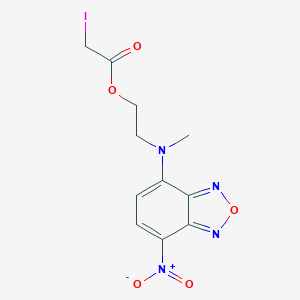
![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)